molecular formula C21H15F3N4O B6520025 N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-(trifluoromethyl)benzamide CAS No. 863587-92-2

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-(trifluoromethyl)benzamide

Cat. No.: B6520025
CAS No.: 863587-92-2
M. Wt: 396.4 g/mol
InChI Key: CLIXNMYFHYRFAF-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-(trifluoromethyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features an imidazo[1,2-a]pyrimidine core, which is known for its biological activity, and a trifluoromethyl group, which often enhances the metabolic stability and bioavailability of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyrimidine core, followed by the introduction of the 4-methylphenyl group and the trifluoromethylbenzamide moiety. Key steps may include:

    Cyclization: Formation of the imidazo[1,2-a]pyrimidine ring through cyclization reactions involving appropriate precursors.

    Substitution: Introduction of the 4-methylphenyl group via electrophilic aromatic substitution.

    Amidation: Coupling of the trifluoromethylbenzoyl chloride with the amine group on the imidazo[1,2-a]pyrimidine core to form the final benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for diseases where the imidazo[1,2-a]pyrimidine core shows efficacy.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets within biological systems. The imidazo[1,2-a]pyrimidine core can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and resist metabolic degradation, increasing its efficacy and duration of action. Pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide
  • N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-chlorobenzamide
  • N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-fluorobenzamide

Uniqueness

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and bioavailability. These characteristics make it a valuable compound for drug development and other applications where enhanced performance is required.

Properties

IUPAC Name

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O/c1-13-3-5-14(6-4-13)17-18(28-12-2-11-25-20(28)26-17)27-19(29)15-7-9-16(10-8-15)21(22,23)24/h2-12H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIXNMYFHYRFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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